![molecular formula C23H22N4O3S3 B11286270 N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286270.png)
N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
The synthesis of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of intermediate compounds, which are further reacted with other reagents to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues: These compounds share the thiazole ring and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring structure and are known for their inhibitory activity against certain enzymes. The uniqueness of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (CAS No. 1040653-02-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H22N4O3S3, with a molecular weight of 498.63 g/mol. Its structure includes a thiazolo[4,5-d]pyrimidine core, which is known for various biological activities.
Structural Features
- Thiazolo[4,5-d]pyrimidine core : This heterocyclic structure is often associated with antimicrobial and anticancer properties.
- Mesityl group : Contributes to the compound's lipophilicity and may enhance its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antibacterial and antifungal activities.
Antibacterial Studies
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidines show potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
Compound | MIC (µM) | MBC (µM) | Target Bacteria |
---|---|---|---|
5d | 37.9–113.8 | 57.8–118.3 | S. aureus |
5g | 248–372 | 372–1240 | MRSA |
5k | Varies | Varies | E. coli |
The most active compounds were found to be more effective than traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Studies
In addition to antibacterial properties, compounds similar to this compound have also shown antifungal activity:
Compound | MIC (µM) | Target Fungi |
---|---|---|
5g | <480 | T. viride |
5k | >640 | A. fumigatus |
The antifungal efficacy was superior compared to standard antifungal agents like bifonazole and ketoconazole .
Although specific mechanisms for N-mesityl compounds are still under investigation, the following pathways are commonly associated with thiazolo[4,5-d]pyrimidine derivatives:
- Inhibition of Cell Wall Synthesis : Many thiazole derivatives disrupt bacterial cell wall formation.
- Enzyme Inhibition : Compounds may act as inhibitors of essential enzymes involved in bacterial metabolism.
- Membrane Disruption : Alterations in membrane permeability can lead to cell lysis.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazolidinone derivatives for their antimicrobial properties. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics against multi-drug resistant strains .
Research on Antiviral Activity
Another study explored the anti-HIV activity of structurally related compounds using MT-4 cells infected with HIV-1 (IIIB). The findings suggested potential applications in antiviral therapy due to the ability of some derivatives to inhibit viral replication effectively .
Properties
Molecular Formula |
C23H22N4O3S3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-12-8-13(2)18(14(3)9-12)24-17(28)11-32-22-25-20-19(21(29)26-22)33-23(31)27(20)15-6-5-7-16(10-15)30-4/h5-10H,11H2,1-4H3,(H,24,28)(H,25,26,29) |
InChI Key |
LEAUTSFJZVCBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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